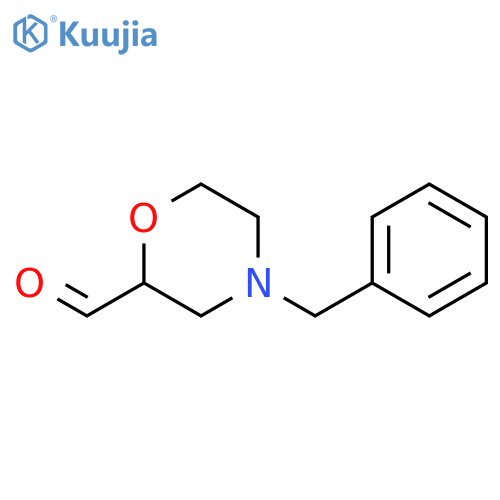

Cas no 133243-99-9 (4-Benzylmorpholine-2-carbaldehyde)

133243-99-9 structure

商品名:4-Benzylmorpholine-2-carbaldehyde

CAS番号:133243-99-9

MF:C12H15NO2

メガワット:205.253003358841

MDL:MFCD06410627

CID:899483

4-Benzylmorpholine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Benzylmorpholine-2-carbaldehyde

- 4-benzyl-morpholine-2-carbaldehyde

-

- MDL: MFCD06410627

計算された属性

- せいみつぶんしりょう: 205.11035

じっけんとくせい

- PSA: 29.54

4-Benzylmorpholine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB286478-1g |

4-Benzyl-morpholine-2-carbaldehyde; . |

133243-99-9 | 1g |

€1390.60 | 2025-02-20 | ||

| abcr | AB286478-1 g |

4-Benzyl-morpholine-2-carbaldehyde |

133243-99-9 | 1 g |

€1,390.50 | 2023-07-20 |

4-Benzylmorpholine-2-carbaldehyde 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

133243-99-9 (4-Benzylmorpholine-2-carbaldehyde) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:133243-99-9)4-Benzylmorpholine-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):824.0